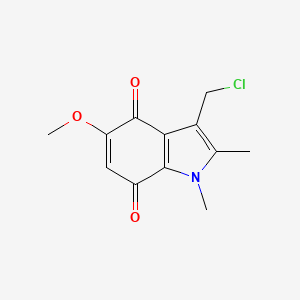

3-(chloromethyl)-5-methoxy-1,2-dimethyl-1H-Indole-4,7-dione

Description

Properties

CAS No. |

192820-54-5 |

|---|---|

Molecular Formula |

C12H12ClNO3 |

Molecular Weight |

253.68 g/mol |

IUPAC Name |

3-(chloromethyl)-5-methoxy-1,2-dimethylindole-4,7-dione |

InChI |

InChI=1S/C12H12ClNO3/c1-6-7(5-13)10-11(14(6)2)8(15)4-9(17-3)12(10)16/h4H,5H2,1-3H3 |

InChI Key |

SDFVPFADRMGVPO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(N1C)C(=O)C=C(C2=O)OC)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-5-methoxy-1,2-dimethyl-1H-Indole-4,7-dione typically involves multiple steps, starting from readily available precursors. One common method involves the chloromethylation of an indole derivative. This can be achieved by treating the indole with chloromethyl methyl ether (MOM-Cl) in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) in dichloromethane (CH2Cl2) at low temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)-5-methoxy-1,2-dimethyl-1H-Indole-4,7-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.

Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines, thiols, or alcohols can react with the chloromethyl group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted indole derivatives.

Scientific Research Applications

3-(chloromethyl)-5-methoxy-1,2-dimethyl-1H-Indole-4,7-dione has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active indoles.

Medicine: Research into its potential therapeutic effects, including anti-inflammatory and anticancer properties, is ongoing.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-5-methoxy-1,2-dimethyl-1H-Indole-4,7-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific biological context and the nature of the interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the indole-4,7-dione scaffold but differ in substituents at position 3, leading to distinct physicochemical and biological properties:

3-(Hydroxymethyl)-5-methoxy-1,2-dimethyl-1H-Indole-4,7-dione

- Substituent : Hydroxymethyl (-CH₂OH).

- Molecular Formula: C₁₂H₁₄NO₄ (MW ≈ 251.24 g/mol).

- Solubility: Higher polarity compared to the chloromethyl derivative due to -OH. Applications: Marketed as a medicinal intermediate (CAS 161518-24-7), likely for anticancer or anti-inflammatory agents .

5-Methoxy-1,2-Dimethyl-3-(Phenoxymethyl)Indole-4,7-dione

- Substituent: Phenoxymethyl (-CH₂OPh).

- Molecular Formula: C₁₈H₁₇NO₄ (MW ≈ 311.34 g/mol).

- Key Differences: Lipophilicity: Increased due to the aromatic phenyl group, enhancing membrane permeability but reducing aqueous solubility. Synthesis: Likely involves Williamson ether synthesis or nucleophilic substitution. Applications: Potential use in hydrophobic drug-target interactions, such as kinase inhibition .

3-(Trifluoroethoxymethyl)-5-Methoxy-1,2-Dimethyl-1H-Indole-4,7-dione

- Substituent : Trifluoroethoxymethyl (-CH₂OCH₂CF₃).

- Molecular Formula: ~C₁₄H₁₂F₃NO₄ (MW ≈ 323.25 g/mol).

- Key Differences :

Comparative Data Table

Research Findings and Structural Insights

- Reactivity Trends: The chloromethyl group’s leaving-group capability facilitates covalent binding to biological nucleophiles (e.g., thiols in proteins), suggesting utility in targeted therapies . Hydroxymethyl and phenoxymethyl derivatives exhibit lower reactivity but better solubility or target affinity, respectively .

Crystallographic Analysis :

Biological Activity :

Biological Activity

3-(Chloromethyl)-5-methoxy-1,2-dimethyl-1H-Indole-4,7-dione (CAS: 192820-54-5) is a compound of significant interest due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and various biological activities, particularly focusing on its anticancer and antimicrobial effects.

- Molecular Formula : C12H12ClN2O3

- Molecular Weight : 252.68 g/mol

- CAS Number : 192820-54-5

Structure

The compound features an indole core with a chloromethyl group and a methoxy substituent, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of indole derivatives, including this compound. The following mechanisms have been identified:

- Inhibition of NQO1 : This compound acts as a mechanism-based inhibitor of the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). It requires metabolic activation by NQO1 in the presence of a pyridine nucleotide cofactor, leading to the formation of a reactive iminium species that covalently binds to specific amino acid residues within the active site of NQO1, permanently inactivating the enzyme .

- Cell Line Studies : In vitro studies demonstrated that treatment with this compound significantly inhibited NQO1 activity by more than 98% in human pancreatic tumor cell lines such as BxPC-3 and MIA PaCa-2. Furthermore, it has been shown to inhibit cell growth in a dose-dependent manner.

Case Studies

A selection of studies has been conducted to evaluate the biological activity of indole derivatives similar to this compound:

Mechanistic Insights

The mechanism through which this compound exerts its biological effects is crucial for understanding its therapeutic potential:

Q & A

Basic: What synthetic methodologies are employed to prepare 3-(chloromethyl)-5-methoxy-1,2-dimethyl-1H-Indole-4,7-dione?

The compound is typically synthesized via chlorination of a hydroxymethyl precursor. For example, 3-hydroxymethyl-5-methoxy-1,2-dimethyl-1H-indole-4,7-dione can be treated with thionyl chloride (SOCl₂) in anhydrous conditions to replace the hydroxyl group with a chloromethyl substituent. This method aligns with protocols used for analogous indolequinones, where chlorination is achieved under controlled temperatures (0–25°C) to avoid side reactions . Purification often involves column chromatography with solvents like dichloromethane/methanol (19:1) to isolate the product .

Basic: How is the structural integrity of the compound confirmed after synthesis?

Structural validation combines ¹H/¹³C NMR and IR spectroscopy to identify functional groups (e.g., chloromethyl C-Cl stretch at ~600–800 cm⁻¹) and aromatic proton environments. For crystallographic confirmation, single-crystal X-ray diffraction (SHELXL or OLEX2) is used to resolve the indole-dione core and substituent positions. Refinement protocols in SHELXL ensure accurate thermal displacement parameters and hydrogen placement .

Advanced: What experimental design considerations are critical for studying its mechanism of action in enzyme inhibition?

The chloromethyl group may act as an alkylating agent, targeting cysteine residues in enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1). Mechanism-based inhibition studies require:

- Kinetic assays : Measure IC₅₀ values under aerobic vs. anaerobic conditions to differentiate between redox cycling and covalent adduct formation.

- Mass spectrometry : Identify adducts formed between the compound and NQO1 active-site residues.

- Control experiments : Compare activity with analogs lacking the chloromethyl group (e.g., 3-hydroxymethyl derivatives) to isolate substituent effects .

Advanced: How do contradictory data on its bioreductive activation in tumor models arise, and how can they be resolved?

Discrepancies in tumor sensitivity may stem from variability in tissue-specific NQO1 expression or oxygen tension (hypoxic vs. normoxic conditions). To address this:

- Immunohistochemistry : Quantify NQO1 levels in tumor biopsies.

- Hypoxia probes : Use pimonidazole staining to correlate drug efficacy with tumor oxygenation.

- Combinatorial assays : Test synergism with hypoxia-activated prodrugs (e.g., banoxantrone) to enhance specificity .

Advanced: What computational strategies are used to predict its redox behavior in biological systems?

Density Functional Theory (DFT) calculates reduction potentials of the indole-4,7-dione core, focusing on electron-withdrawing effects from the chloromethyl group. Solvent models (e.g., PCM) simulate aqueous environments, while frontier molecular orbital (FMO) analysis predicts reactivity toward cellular reductants like NADPH . Experimental validation via cyclic voltammetry in buffered solutions (pH 7.4) is recommended to correlate theoretical and empirical data.

Basic: What analytical techniques quantify its stability in physiological buffers?

High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) monitors degradation kinetics in phosphate-buffered saline (PBS) at 37°C. Stability is influenced by pH: acidic conditions accelerate hydrolysis of the chloromethyl group, while alkaline media promote dione ring reduction. Mass spectrometry identifies degradation products, such as 3-hydroxymethyl derivatives .

Advanced: How is crystallographic data analyzed to resolve positional disorder in the chloromethyl substituent?

In X-ray structures, disorder is modeled using split-atom refinement in SHELXL. Occupancy factors for chlorine positions are adjusted iteratively, guided by difference Fourier maps. Restraints on bond lengths (C-Cl = 1.76 Å) and angles (C-C-Cl = 110°) improve model accuracy. Thermal ellipsoid plots (ORTEP) visualize atomic displacement, distinguishing static disorder from dynamic motion .

Advanced: What strategies optimize its solubility for in vivo pharmacokinetic studies?

Prodrug derivatization : Replace the chloromethyl group with a phosphate ester (e.g., via Arbuzov reaction) to enhance aqueous solubility. Alternatively, nanoparticle encapsulation using PEGylated lipids improves bioavailability. Solubility parameters (log P) are calculated via shake-flask assays in octanol/water systems, with adjustments made using co-solvents like DMSO (<1% v/v) to avoid cytotoxicity .

Basic: How is its purity assessed prior to biological testing?

High-Resolution Mass Spectrometry (HRMS) confirms molecular formula integrity (e.g., [M+H]⁺ = m/z 308.0352). Elemental analysis (C, H, N) ensures stoichiometric consistency (±0.3%). Trace impurities (e.g., unreacted precursors) are quantified via HPLC with a C18 column and gradient elution (acetonitrile/water) .

Advanced: What in vitro models best predict its antitumor efficacy?

3D tumor spheroids of pancreatic cancer (e.g., MIA PaCa-2) mimic hypoxia and cell-matrix interactions. Dose-response curves (72-hour exposure) are generated using resazurin-based viability assays. Synergy with standard chemotherapeutics (e.g., gemcitabine) is evaluated via Chou-Talalay combination indices, with mechanistic insights from RNA-seq profiling of NQO1-regulated pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.